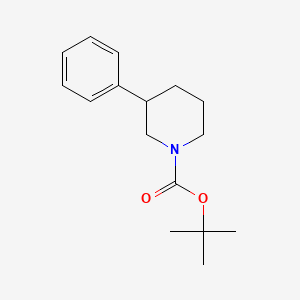

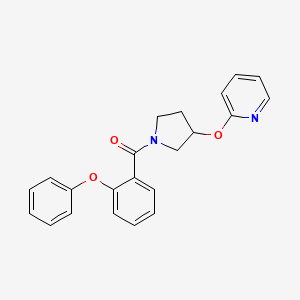

Tert-butyl 3-phenylpiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

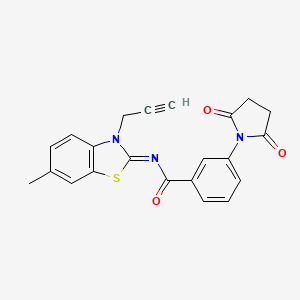

Tert-butyl 3-phenylpiperidine-1-carboxylate serves as a valuable scaffold for designing novel drugs. Researchers explore its potential as a starting point for developing pharmaceutical agents targeting specific diseases. By modifying its structure, scientists can create derivatives with improved pharmacokinetics, enhanced binding affinity, and reduced side effects. Notably, this compound’s piperidine ring offers opportunities for interactions with biological receptors, making it an attractive candidate for drug discovery .

Proteolysis-Targeting Chimeras (PROTACs)

In the field of targeted protein degradation, tert-butyl 3-phenylpiperidine-1-carboxylate acts as a semi-flexible linker. PROTACs are innovative molecules designed to selectively degrade disease-associated proteins by recruiting them for ubiquitination and subsequent proteasomal degradation. Researchers utilize this compound as a linker to connect the protein-recruiting moiety and the E3 ubiquitin ligase-binding moiety, facilitating targeted protein breakdown .

Anticancer Agents

The piperidine core of tert-butyl 3-phenylpiperidine-1-carboxylate inspires investigations into its potential as an anticancer agent. Researchers explore its cytotoxic effects on cancer cells, aiming to develop derivatives with improved selectivity and efficacy. By understanding its mechanism of action, scientists can design compounds that disrupt cancer cell growth, induce apoptosis, or inhibit specific signaling pathways .

Natural Product Synthesis

Tert-butyl 3-phenylpiperidine-1-carboxylate serves as a precursor in the synthesis of biologically active natural products. For instance, it can be transformed into more complex structures, such as Indiacen A and Indiacen B. These natural products exhibit diverse biological activities and may have therapeutic potential. Researchers use this compound as a building block to access these valuable molecules .

Chemical Biology and Mechanistic Studies

Scientists employ tert-butyl 3-phenylpiperidine-1-carboxylate to investigate biological processes. By labeling or modifying this compound, they can probe protein–ligand interactions, study enzyme mechanisms, or explore cellular pathways. Its unique chemical features allow researchers to gain insights into fundamental biological questions, making it a valuable tool in chemical biology research .

Materials Science and Polymer Chemistry

The tert-butyl group in this compound contributes to its stability and solubility. Researchers explore its use as a building block in polymer synthesis. By incorporating it into polymer chains, they can tailor material properties such as mechanical strength, thermal stability, and solubility. Applications range from drug delivery systems to functional coatings and responsive materials .

Eigenschaften

IUPAC Name |

tert-butyl 3-phenylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-16(2,3)19-15(18)17-11-7-10-14(12-17)13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASWAQXJHNSVQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-phenylpiperidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide](/img/structure/B2597136.png)

![Tert-butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2597141.png)

![3-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanimidamido}sulfonyl)-4-fluorobenzoic acid](/img/structure/B2597142.png)

![5-(Methylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2597144.png)

![(E)-4-(Dimethylamino)-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]but-2-enamide](/img/structure/B2597152.png)